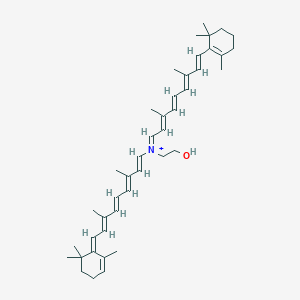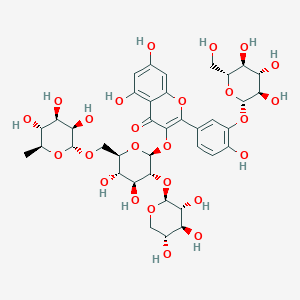
1,4-Dimethoxy-2-naphthoic acid
Übersicht
Beschreibung
1,4-Dimethoxy-2-naphthoic acid is an organic compound with the molecular formula C13H12O4. It is a derivative of naphthoic acid, characterized by the presence of two methoxy groups at the 1 and 4 positions on the naphthalene ring and a carboxylic acid group at the 2 position. This compound is known for its applications in various fields, including organic synthesis and material science .
Wirkmechanismus
Target of Action
The primary target of 1,4-Dimethoxy-2-naphthoic acid is the AcrAB-TolC multidrug efflux pump in Escherichia coli . This pump plays a crucial role in the inherent organic solvent tolerance of E. coli .
Mode of Action
This compound interacts with its target by increasing the expression level of the AcrAB-TolC pump . This interaction is facilitated by the transcriptional activators MarA, SoxS, and Rob proteins, which control the expression of the marA/soxS/rob regulon genes, including acrAB and tolC .
Biochemical Pathways
The addition of this compound increases the promoter activity of marA and soxS .
Pharmacokinetics
Its molecular weight of 23223 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
The result of the action of this compound is an increased tolerance of E. coli to organic solvents . This is due to the increased expression of the AcrAB-TolC pump, which helps E. coli resist the toxic effects of these solvents .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of organic solvents
Biochemische Analyse
Biochemical Properties
1,4-Dimethoxy-2-naphthoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450 monooxygenases, which are involved in the hydroxylation of organic substrates . The compound’s methoxy groups can undergo metabolic transformations, leading to the formation of hydroxylated derivatives. These interactions are crucial for understanding the compound’s metabolic fate and its potential effects on cellular processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of aryl hydrocarbon receptors (AhR), which are involved in the regulation of xenobiotic metabolism and immune responses . By binding to AhR, this compound can alter the expression of genes associated with detoxification pathways, thereby impacting cellular responses to environmental toxins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s methoxy groups facilitate its binding to enzyme active sites, where it can act as a substrate or inhibitor . For instance, its interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that participate in further biochemical reactions. Additionally, the compound’s ability to modulate AhR activity highlights its role in regulating gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species Long-term studies have indicated that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic pathways and gene expression profiles
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as the modulation of immune responses and the enhancement of detoxification pathways . Higher doses can lead to toxic effects, including oxidative stress and cellular damage. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the biosynthesis of anthraquinones and menaquinones The compound can undergo enzymatic transformations, leading to the formation of hydroxylated and demethylated derivatives
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cellular membranes, allowing it to reach various intracellular compartments. Understanding the transport and distribution mechanisms is crucial for elucidating the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, where it participates in metabolic reactions. Post-translational modifications and targeting signals play a role in directing the compound to these compartments, thereby influencing its activity and function within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-2-naphthoic acid can be synthesized through several methods. One common approach involves the methylation of 1,4-dihydroxy-2-naphthoic acid using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, solvent, and reaction time. The product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethoxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, or reduced naphthoic acid derivatives.
Substitution: Various substituted naphthoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethoxy-2-naphthoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Dihydroxy-2-naphthoic acid
- 1-Hydroxy-2-naphthoic acid
- 2-Naphthoic acid
- 1,2,3,4-Tetrahydro-2-naphthoic acid
Uniqueness
1,4-Dimethoxy-2-naphthoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility and reactivity compared to other naphthoic acid derivatives .
Eigenschaften
IUPAC Name |
1,4-dimethoxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-16-11-7-10(13(14)15)12(17-2)9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJOEOQFJYFEGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457637 | |
| Record name | 1,4-Dimethoxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78265-13-1 | |
| Record name | 1,4-Dimethoxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the structure of 1,4-Dimethoxy-2-naphthoic acid relate to its hydrogen bonding capabilities?
A1: this compound crystallizes in the centrosymmetric space group P2(1)/c and forms cyclic dimers via hydrogen bonding about a center of symmetry. [] This hydrogen bonding pattern is similar to that observed in 2-naphthoic acid, suggesting that the methoxy groups at positions 1 and 4 have minimal impact on the overall hydrogen bonding interactions. []
Q2: Does this compound exhibit any agonist or antagonist activity towards the aryl hydrocarbon receptor (AhR)?
A2: While this compound was not directly investigated for AhR activity in the provided research, its structural analog, 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA), demonstrated potent AhR agonist activity. [] Further research is needed to determine if the presence of methoxy groups in this compound affects its interaction with AhR compared to 1,4-DHNA.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzene, [(butyltelluro)ethynyl]-](/img/structure/B1245795.png)





![methyl (1S,12S,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1245809.png)



